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CAS No.: 515131-52-9

Cat. No.: B1286566

Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Amino-
2-methylbenzamide (CAS No: 5264-42-6), a key aromatic amide derivative. Tailored for

researchers, scientists, and professionals in drug development, this document delves into the

core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the interpretation of

spectral data to elucidate and confirm the molecular structure. Methodologies for data

acquisition are detailed, and expert insights are provided to connect spectral features with the

underlying molecular properties, ensuring a self-validating approach to structural

characterization.

Introduction and Molecular Structure
5-Amino-2-methylbenzamide is a substituted aromatic compound featuring three key

functional groups on a benzene ring: a primary amine (-NH₂), a methyl group (-CH₃), and a

primary amide (-CONH₂). The relative positions of these substituents dictate the molecule's

chemical and physical properties, making unambiguous structural confirmation essential.
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Spectroscopic analysis is the cornerstone of this process, providing a detailed fingerprint of the

molecule's atomic and functional group arrangement. This guide serves as an authoritative

reference for the acquisition and interpretation of NMR, IR, and MS data for this compound.

Key Molecular Properties:

Property Value

Molecular Formula C₈H₁₀N₂O

Molecular Weight 150.18 g/mol

CAS Number 5264-42-6

| Canonical SMILES | CC1=C(C=C(C=C1)N)C(=O)N |

Molecular Structure Diagram
The diagram below illustrates the structure of 5-Amino-2-methylbenzamide with atom

numbering used for NMR assignments.

Caption: Molecular structure of 5-Amino-2-methylbenzamide with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 5-Amino-2-methylbenzamide, both ¹H and ¹³C NMR are crucial for confirming

the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the chemical environment of each proton. Due to the molecule's

asymmetry, the three aromatic protons are expected to be chemically distinct. The protons of

the amine and amide groups are also observable, though their signals can be broad and their

chemical shifts variable depending on the solvent and concentration.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
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Proton
Assignment

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Rationale
for
Assignment

Amide (-
CONH₂)

~7.5 - 8.0
Broad
singlet

2H -

Exchangea
ble protons,
often
appear as
two
separate
broad
signals.

Aromatic H-6 ~7.1 - 7.3

Singlet (or

narrow

doublet)

1H J < 1 Hz

Ortho to the

methyl group,

meta to the

amide.

Experiences

minimal

coupling.

Aromatic H-4 ~6.8 - 7.0 Doublet 1H J ≈ 8-9 Hz

Ortho to the

amine group,

meta to the

amide.

Coupled to H-

3.

Aromatic H-3 ~6.5 - 6.7
Doublet of

doublets
1H

J ≈ 8-9 Hz, J

≈ 2-3 Hz

Ortho to the

amide,

coupled to H-

4 (ortho) and

H-6 (meta).
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Proton
Assignment

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Rationale
for
Assignment

Amine (-NH₂) ~5.0 - 5.5 Broad singlet 2H -

Exchangeabl

e protons;

deshielded by

the aromatic

ring.

| Methyl (-CH₃) | ~2.2 - 2.4 | Singlet | 3H | - | Attached to the aromatic ring, showing no

coupling. |

Note: Predicted values are based on established substituent effects on aromatic systems and

data from analogous compounds.[1]

Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-methylbenzamide in

0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆

is often preferred for its ability to resolve N-H protons.

Transfer: Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz or higher field spectrometer. Lock the instrument on the

deuterium signal of the solvent and perform shimming to optimize magnetic field

homogeneity.

Data Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key

parameters include a spectral width of 0-12 ppm, 16-64 scans for adequate signal-to-noise,

and a relaxation delay of 1-5 seconds.

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform

phase and baseline corrections. Reference the spectrum to the residual solvent peak (e.g.,

DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Integrate signals to determine relative proton counts.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. For 5-Amino-2-
methylbenzamide, all eight carbon atoms are chemically non-equivalent and should produce

eight distinct signals.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale for Assignment

C=O (Amide) ~168 - 172

Carbonyl carbon,
significantly deshielded by
the double-bonded
oxygen.[2][3]

C5 (C-NH₂) ~145 - 150

Aromatic carbon attached to

the electron-donating amine

group.

C2 (C-CH₃) ~135 - 140
Aromatic carbon bearing the

methyl group.

C1 (C-CONH₂) ~130 - 135

Quaternary aromatic carbon

attached to the electron-

withdrawing amide group.[4]

C6 ~125 - 130
Aromatic CH carbon adjacent

to the methyl-bearing carbon.

C4 ~115 - 120

Aromatic CH ortho to the

amine group, shielded by its

electron-donating effect.

C3 ~112 - 117
Aromatic CH ortho to the

amide group.

| -CH₃ | ~18 - 22 | Methyl carbon, located in the typical aliphatic region.[2] |
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¹H NMR Analysis

¹³C NMR Analysis
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Caption: A logical workflow for combining ¹H and ¹³C NMR data for structural elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for 5-Amino-2-methylbenzamide
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Intensity

3450 - 3200
N-H Symmetric &
Asymmetric
Stretching

Primary Amine (-
NH₂) & Primary
Amide (-CONH₂)

Strong, Broad

3100 - 3000 C-H Stretching Aromatic Medium

2980 - 2850 C-H Stretching Methyl (-CH₃) Medium-Weak

~1660
C=O Stretching

(Amide I band)

Primary Amide (-

CONH₂)
Strong

~1620
N-H Bending

(Scissoring)

Primary Amine &

Amide (Amide II band)
Strong-Medium

1600 - 1450 C=C Stretching Aromatic Ring
Medium, Multiple

Bands

1420 - 1380 C-N Stretching
Aromatic

Amine/Amide
Medium

| 900 - 675 | C-H Bending (Out-of-plane) | Substituted Aromatic | Strong |

Interpretation: The IR spectrum is dominated by features from the amine and amide groups.

The N-H stretching region is particularly informative, typically showing multiple overlapping

peaks corresponding to the symmetric and asymmetric stretches of both the -NH₂ and -CONH₂

groups. The strong absorption around 1660 cm⁻¹ is a definitive indicator of the amide carbonyl

(Amide I band), while the peak near 1620 cm⁻¹ confirms the presence of N-H bending

vibrations (Amide II band).[5][6]

Preparation: Grind 1-2 mg of 5-Amino-2-methylbenzamide with ~100 mg of dry,

spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10

tons) for several minutes to form a thin, transparent or translucent KBr pellet.
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Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the

spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve

the signal-to-noise ratio.

Background Correction: A background spectrum of an empty sample holder or a pure KBr

pellet should be recorded and automatically subtracted from the sample spectrum by the

instrument software.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, offering crucial evidence for its elemental composition and structure.

Expected Mass Spectrum Data (Electron Ionization - EI)

Molecular Ion (M⁺): The molecular formula C₈H₁₀N₂O contains an even number of nitrogen

atoms, so the molecular ion peak is expected at an even mass-to-charge ratio (m/z) of 150.

This peak should be reasonably intense due to the stability of the aromatic system.

Key Fragmentation Pathways: In EI-MS, the molecular ion is fragmented into smaller,

characteristic ions. For 5-Amino-2-methylbenzamide, key fragmentations are expected to

involve the amide group.

Predicted Major Fragments
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m/z
Proposed
Fragment

Formula Notes

150 [M]⁺ [C₈H₁₀N₂O]⁺ Molecular Ion

134 [M - NH₂]⁺ [C₈H₈NO]⁺

Loss of the amino

radical from the amide

group.

133 [M - NH₃]⁺ [C₈H₇NO]⁺

Loss of ammonia, a

common

fragmentation for

primary amides.

106 [M - CONH₂]⁺ [C₇H₈N]⁺

Alpha-cleavage with

loss of the entire

carbamoyl radical.

This is a very common

pathway for

benzamides.[7]

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, characteristic of benzene derivatives, though less

prominent here due to substituents. |

The most likely and informative fragmentation pathway involves the cleavage of the bond

between the aromatic ring and the carbonyl carbon, a characteristic alpha-cleavage for

benzamides.

Molecular Ion
[C₈H₁₀N₂O]⁺

m/z = 150
Loss of NH₃

-17 Da

α-Cleavage
Loss of ·CONH₂

-44 Da

Fragment Ion
[C₈H₇NO]⁺
m/z = 133

Fragment Ion
[C₇H₈N]⁺
m/z = 106

(Base Peak Candidate)
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Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 5-Amino-2-methylbenzamide in EI-MS.

Sample Introduction: Introduce a small quantity of the sample (typically <1 mg) into the mass

spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically

70 eV). This ejects an electron from the molecule to form a high-energy molecular ion (M⁺).

Fragmentation: The excess energy in the molecular ion causes it to fragment into smaller

ions and neutral radicals.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

value to generate the mass spectrum.

Conclusion
The collective application of NMR, IR, and MS provides a robust and self-validating framework

for the structural confirmation of 5-Amino-2-methylbenzamide. ¹H and ¹³C NMR spectroscopy

confirms the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy

verifies the presence of key functional groups, particularly the amine and amide moieties.

Finally, mass spectrometry confirms the molecular weight and provides corroborating structural

evidence through predictable fragmentation patterns. This guide equips researchers with the

foundational data, interpretive logic, and experimental protocols necessary for the confident

characterization of this molecule.
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characterization-of-5-amino-2-methylbenzamide-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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